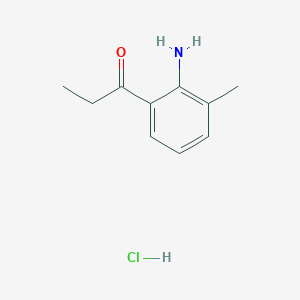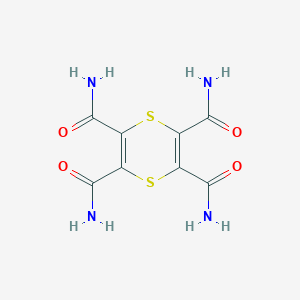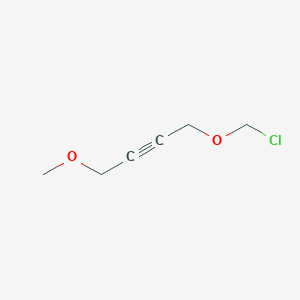![molecular formula C24H18BrI B14363158 Di([1,1'-biphenyl]-4-yl)iodanium bromide CAS No. 94590-86-0](/img/structure/B14363158.png)
Di([1,1'-biphenyl]-4-yl)iodanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di([1,1’-biphenyl]-4-yl)iodanium bromide is an organoiodine compound that features a biphenyl structure with an iodonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di([1,1’-biphenyl]-4-yl)iodanium bromide typically involves the reaction of biphenyl with iodine and a bromide source under specific conditions. One common method is the oxidative addition of iodine to biphenyl in the presence of a bromide ion source, such as potassium bromide, under acidic conditions. The reaction is usually carried out in a solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Di([1,1’-biphenyl]-4-yl)iodanium bromide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Di([1,1’-biphenyl]-4-yl)iodanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium salts with different counterions.
Reduction: It can be reduced to biphenyl and iodide ions.
Substitution: The iodonium ion can be substituted by nucleophiles, leading to the formation of new biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can react with the iodonium ion under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include various biphenyl derivatives, depending on the specific nucleophile or reagent used.
Scientific Research Applications
Di([1,1’-biphenyl]-4-yl)iodanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Di([1,1’-biphenyl]-4-yl)iodanium bromide exerts its effects involves the formation of a highly reactive iodonium ion. This ion can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved typically include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Diphenyliodonium chloride: Another iodonium compound with similar reactivity but different counterions.
Phenyl iodide: A related compound with a single phenyl ring and an iodine atom.
Uniqueness
Di([1,1’-biphenyl]-4-yl)iodanium bromide is unique due to its biphenyl structure and the presence of an iodonium ion, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research contexts.
Properties
CAS No. |
94590-86-0 |
|---|---|
Molecular Formula |
C24H18BrI |
Molecular Weight |
513.2 g/mol |
IUPAC Name |
bis(4-phenylphenyl)iodanium;bromide |
InChI |
InChI=1S/C24H18I.BrH/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20;/h1-18H;1H/q+1;/p-1 |
InChI Key |
MQJWCAGGZFOZAH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[I+]C3=CC=C(C=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)






![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)




![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
